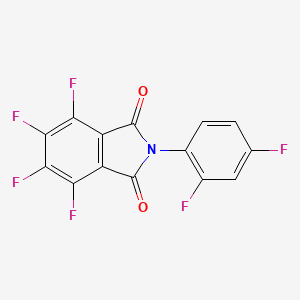
CPS 49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, materials science, and industrial applications. The presence of multiple fluorine atoms in the molecule enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPS 49 typically involves the reaction of 2,4-difluoroaniline with tetrafluorophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups .
Scientific Research Applications
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and resistance to metabolic degradation. This compound could be explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CPS 49 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can form strong hydrogen bonds and electrostatic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure, leading to different chemical properties and applications.
2-(2,4-Difluorophenyl)-pyridine: Another fluorinated compound with similar applications in materials science and catalysis.
Uniqueness
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is unique due to its tetrafluorinated isoindole core, which provides enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Properties
CAS No. |
352017-52-8 |
|---|---|
Molecular Formula |
C14H3F6NO2 |
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C14H3F6NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChI Key |
YSJCNZQEYLMVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Synonyms |
CPS 49 CPS-49 CPS49 compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














